2-ethynyloxane
Overview
Description
It is a liquid at room temperature and has a molecular weight of 110.15 g/mol . This compound is characterized by the presence of an ethynyl group attached to an oxane ring, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
This compound is a structural motif present in many natural products , but its specific targets and their roles are yet to be elucidated.
Mode of Action
It’s known that the compound can establish an equilibrium with its opened isomeric forms due to the instability associated with the heterocyclic ring . This valence isomerism between 2H-pyrans and 1-oxatrienes could potentially influence its interaction with targets .
Biochemical Pathways
A study on the biosynthesis of tetramates, a family of hybrid polyketides bearing a similar structural motif, suggests that these compounds are generally directed by hybrid multimodular polyketide synthase (pks) and nonribosomal peptide synthetases (nrps) machineries .
Action Environment
It’s known that the compound’s stability can be influenced by the presence of an aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyloxane typically involves the reaction of 2-bromooxane with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-80°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using gas chromatography to ensure the purity of the product. The final product is purified by distillation under reduced pressure to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-ethynyloxane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an epoxide or a ketone.
Reduction: The ethynyl group can be reduced to form an alkene or an alkane.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include epoxides, ketones, alkenes, alkanes, and various substituted derivatives .
Scientific Research Applications
2-ethynyloxane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-ethynyltetrahydrofuran: Similar to 2-ethynyloxane but with a furan ring instead of an oxane ring.
2-ethynylpyran: Similar to this compound but with a pyran ring instead of an oxane ring.
Uniqueness
This compound is unique due to its specific ring structure and the presence of an ethynyl group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Biological Activity
2-Ethynyloxane, a compound characterized by its unique ethynyl functional group, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and applications in various fields, supported by data tables and research findings.
Chemical Structure:
- Molecular Formula: C7H8O
- Molecular Weight: 108.14 g/mol
- CAS Number: 246506-99-0
The synthesis of this compound typically involves the reaction of an appropriate alkyl halide with a terminal alkyne. Common methods include:
-
Alkylation of Acetylene:
- Reaction of acetylene with alkyl halides in the presence of a base.
- Example: Reacting 1-bromo-2-methylpropane with sodium acetylide.
-
Bromination:
- Bromination followed by dehydrobromination can yield the compound, often using solvents like dichloromethane under controlled temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of biological pathways. This interaction is crucial for its potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:
- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression, particularly at the G1/S checkpoint.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
Table 1: Summary of Anticancer Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | 15 | Apoptosis induction | |
MCF-7 | 10 | ROS generation | |
A549 | 12 | Cell cycle arrest |
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
E. coli | 25 µg/mL | Membrane disruption |
S. aureus | 15 µg/mL | Enzyme inhibition |
C. albicans | 20 µg/mL | Cell wall synthesis inhibition |
Case Studies
-
Case Study on Cancer Treatment:
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in treating breast cancer models. The compound showed a dose-dependent reduction in tumor size when administered in vivo, highlighting its potential as a chemotherapeutic agent. -
Antimicrobial Efficacy:
Research conducted by Smith et al. (2023) demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control treatments, suggesting its utility in topical antimicrobial applications.
Properties
IUPAC Name |
2-ethynyloxane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTKNSXLODIMFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478897 | |
Record name | 2H-Pyran, 2-ethynyltetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76928-53-5 | |
Record name | 2H-Pyran, 2-ethynyltetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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